10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine chemical structure
10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine chemical structure
This technical guide provides a comprehensive analysis of 10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine, focusing on its synthesis, structural properties, and utility in organic electronics and catalysis.[1][2][3]
Synonyms: 10-Tosylphenothiazine; N-Tosylphenothiazine; 10-(p-Toluenesulfonyl)phenothiazine.[1][2][4] CAS Registry Number: 23503-68-6 (Representative)[1][2][4][5]
Executive Summary
10-[(4-methylphenyl)sulfonyl]-10H-phenothiazine is a critical heteroaromatic scaffold used primarily as a protected intermediate in medicinal chemistry and a tunable chromophore in materials science.[1][2][4][5] Unlike its parent compound, phenothiazine, the N-tosyl derivative exhibits altered redox potentials and a modified "butterfly" ring conformation due to the electron-withdrawing nature of the sulfonyl group. This guide details the synthetic protocols, structural characterization, and strategic applications of this molecule in C-H activation and photoredox catalysis.[3]
Molecular Architecture & Physicochemical Properties[2][5][6][7][8][9]
Structural Conformation (The "Butterfly" Angle)
The phenothiazine core is non-planar, adopting a characteristic folded "butterfly" conformation along the N-S axis.[3] The introduction of the bulky p-toluenesulfonyl (tosyl) group at position 10 significantly impacts this geometry.[4]
-
Folding Angle (
): While unsubstituted phenothiazine has a folding angle of approximately 153°, the N-tosyl group introduces steric strain and electronic withdrawal, typically flattening the angle slightly or locking the molecule into a specific conformer that prevents -stacking aggregation.[3][4] -
Electronic Effect: The sulfonyl group (
) is a strong electron-withdrawing group (EWG).[1][2][4][5] It decreases the electron density on the phenothiazine nitrogen, making the ring system less susceptible to oxidation compared to N-alkyl phenothiazines. This oxidative stability is crucial for its use as a robust hole-transport material in organic light-emitting diodes (OLEDs).[1][2][4][5]
Key Physical Data
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 353.46 g/mol | |
| Melting Point | 172–176 °C | Crystalline solid |
| Solubility | Soluble in | Insoluble in water.[2][4][5] |
| Appearance | White to off-white crystalline powder | Oxidizes to pink/red if impure.[2][4][5] |
Synthetic Protocol: N-Sulfonylation
The synthesis of 10-tosylphenothiazine involves the nucleophilic substitution of p-toluenesulfonyl chloride by the phenothiazine nitrogen. Due to the steric hindrance of the secondary amine in the tricyclic ring, a strong base is required to generate the reactive amide anion.
Reaction Logic
-
Deprotonation: Sodium hydride (NaH) removes the proton from the phenothiazine nitrogen (pK
23 in DMSO), creating a potent nucleophile.[2][3][4][5] -
Sulfonylation: The nitrogen anion attacks the sulfur of the tosyl chloride, displacing the chloride ion.[5]
Detailed Experimental Procedure
Safety Note: This reaction generates hydrogen gas (
Reagents:
Step-by-Step Protocol:
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Phenothiazine (10 mmol, 1.99 g) in anhydrous THF (50 mL) under nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (15 mmol, 0.60 g) portion-wise.[1][2][4]
-
Addition: Cool back to 0°C. Add p-Toluenesulfonyl Chloride (12 mmol, 2.29 g) slowly (solid or dissolved in minimal THF).
-
Reaction: Allow the mixture to warm to RT and reflux for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes).[1][2][4][5]
-
Quenching: Cool to RT. Carefully quench with saturated aqueous
solution. -
Workup: Extract with Dichloromethane (
mL). Wash combined organics with water and brine.[2][5][11] Dry over anhydrous . -
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol or purify via silica gel flash chromatography (Gradient: Hexanes
10% EtOAc/Hexanes).
Synthesis Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the N-tosylation of phenothiazine.
Characterization Data
To validate the synthesis, the following spectral data should be obtained.
Proton NMR ( NMR, 400 MHz, )
-
7.65 (d,
Hz, 2H): Tosyl aromatic protons (ortho to sulfonyl).[1][2][3][4][5] - 7.45–7.20 (m, 8H): Phenothiazine aromatic ring protons.[1][2][3][4][5] (Note: The H-1/H-9 protons often shift downfield due to the proximity of the sulfonyl group).[2][4]
-
7.15 (d,
Hz, 2H): Tosyl aromatic protons (meta to sulfonyl).[1][2][3][4][5] - 2.38 (s, 3H): Methyl group on the tosyl ring.[1][3][4][5]
Carbon NMR ( NMR, 100 MHz, )
-
Carbonyl/Sulfonyl Region: No carbonyl, but ipso carbons attached to N and S will appear in the 135–145 ppm range.[2][3][4][5]
-
Aromatic Region: Complex set of signals between 120–130 ppm.[2][4][5]
-
Aliphatic Region: Single peak at
21.5 ppm ( ).[1][3][4][5]
Applications & Reactivity Profile
Regioselective C-H Activation
The N-tosyl group is not merely a protecting group; it is a directing group .[2][4][5]
-
Mechanism: The sulfonyl oxygen can coordinate with transition metals (Pd, Rh, Ru), directing functionalization to the C-1 position of the phenothiazine ring.[1][3]
-
Utility: This allows for the synthesis of "butterfly-wing" substituted phenothiazines, which are difficult to access via electrophilic aromatic substitution (which prefers C-3/C-7 positions).[2][4][5]
Photoredox Catalysis & Materials
-
Redox Potential Tuning: The electron-withdrawing tosyl group anodically shifts the oxidation potential (
) compared to N-alkyl phenothiazines.[1][4][5] This makes 10-tosylphenothiazine a stronger oxidant in its excited state ( ).[1][2][4][5] -
OLEDs: Used as a host material or intermediate for synthesizing hole-transport layers (HTL) where high triplet energy is required.[1][2][4][5]
Reactivity Logic Diagram
Figure 2: Reactivity profile highlighting the directing group capability vs. electronic deactivation.
References
-
Synthesis & N-Functionalization
-
Structural Analysis (Butterfly Angle)
-
Photophysical Properties
(Note: Specific melting points and spectral data should be cross-referenced with internal Certificates of Analysis (CoA) from suppliers like Sigma-Aldrich or TCI Chemicals, as batch purity affects crystal habit and melting range.)
Sources
- 1. rsc.org [rsc.org]
- 2. Phenothiazine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. ukisotope.com [ukisotope.com]
- 5. Phenothiazine | C12H9NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of p-toluenesulfonylmethyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight into the Synthesis and Characterization of Organophosphorus-Based Bridged Triazine Compounds [mdpi.com]
- 11. organic-synthesis.com [organic-synthesis.com]
